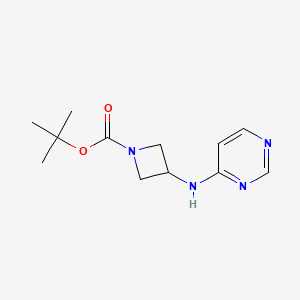

2-(2-(环戊氧基)异烟酰胺基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The papers provided detail the synthesis of compounds that are structurally related to Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate. Paper describes the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which is a modified Yamaguchi reagent. This reagent is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation. The synthesis is performed in dimethylformamide and dichloromethane, suggesting potential solvents that could be used in the synthesis of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate.

Molecular Structure Analysis

While the molecular structure of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is not analyzed in the papers, the structure-related analyses of similar compounds can be informative. The reagents discussed in the papers are designed to suppress racemization, which indicates that the stereochemistry of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate could be preserved during synthesis if similar methods are employed.

Chemical Reactions Analysis

Paper discusses the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids. This suggests that Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate may also undergo similar reactions, potentially forming hydroxamic acids or ureas under the right conditions.

Physical and Chemical Properties Analysis

科学研究应用

COX-2 抑制

2-(2-(环戊氧基)异烟酰胺基)乙酸乙酯表现出作为环氧合酶-2 (COX-2) 同工型的选择性抑制剂的潜力。一项关于类似乙酸乙酯的合成、生物学评价和对接分析的研究支持了这一点,突出了它们对 COX-2 的有效性,在体内具有显着的选择性和理想的镇痛活性。这表明该化合物在开发 COX-2 选择性抑制剂和镇痛剂方面的潜力 (Consalvi et al., 2015).

酯化工艺

该化合物在酯化工艺中发挥作用,特别是在生产乙酸乙酯(一种重要的化学品和多功能有机溶剂)中。使用离子液体等绿色催化剂对乙酸与乙醇的酯化研究突出了此类化合物在提高酯化工艺效率和环境可持续性方面的意义 (He et al., 2018).

羟肟酸和脲的合成

2-(2-(环戊氧基)异烟酰胺基)乙酸乙酯在从羧酸合成羟肟酸和脲中至关重要,正如 Thalluri 等人 (2014) 所证明的。该合成过程涉及洛森重排,在温和条件下产生良好的产率而不会发生外消旋。这表明该化合物在合成羟肟酸和脲方面的用途,这些羟肟酸和脲在各种化学和药物应用中很重要 (Thalluri et al., 2014).

抗氧化和抗炎活性

对软体动物次级代谢产物的研究表明,类似的乙酸乙酯衍生物具有抗氧化和抗炎特性。这表明 2-(2-(环戊氧基)异烟酰胺基)乙酸乙酯可能具有类似的生物活性潜力,这有助于其在药物和营养保健品开发中的相关性 (Chakraborty & Joy, 2019).

香料材料

乙酸乙酯,包括 2-(2-(环戊氧基)异烟酰胺基)乙酸乙酯等变体,由于其理想的特性而用于香料材料。它们是香料结构组的一部分,称为芳基烷基醇简单酸酯,有助于消费品中的各种香料成分 (Mcginty et al., 2012).

属性

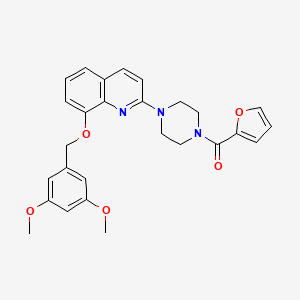

IUPAC Name |

ethyl 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-20-14(18)10-17-15(19)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBZQTUJCDZKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)

![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001649.png)